molecular formula C17H32O6 B096228 ditert-butyl nonanediperoxoate CAS No. 16580-06-6

ditert-butyl nonanediperoxoate

Cat. No.: B096228
CAS No.: 16580-06-6
M. Wt: 332.4 g/mol
InChI Key: VMRTVQZUEDMYNS-UHFFFAOYSA-N
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Description

ditert-butyl nonanediperoxoate is a chemical compound with the molecular formula C17H32O6. It is also known by its systematic name, di-tert-butyl diperoxyazelate. This compound is characterized by the presence of two peroxy groups, making it a potent oxidizing agent. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

ditert-butyl nonanediperoxoate can be synthesized through the reaction of nonanedioic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Nonanedioic acid+tert-Butyl hydroperoxideNonanediperoxoic acid, bis(1,1-dimethylethyl) ester\text{Nonanedioic acid} + \text{tert-Butyl hydroperoxide} \rightarrow \text{this compound} Nonanedioic acid+tert-Butyl hydroperoxide→Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester

Industrial Production Methods

In industrial settings, the production of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

ditert-butyl nonanediperoxoate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the common reactions include:

    Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and aldehydes.

    Reduction: Although less common, it can participate in reduction reactions under specific conditions.

    Substitution: It can undergo substitution reactions where the peroxy groups are replaced by other functional groups.

Common Reagents and Conditions

The reactions involving nonanediperoxoic acid, bis(1,1-dimethylethyl) ester typically require specific reagents and conditions:

    Oxidation Reactions: These reactions often use solvents like acetonitrile or dichloromethane and may require catalysts such as transition metal complexes.

    Reduction Reactions: These reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: These reactions can occur in the presence of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized organic compounds.

Scientific Research Applications

ditert-butyl nonanediperoxoate has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

ditert-butyl nonanediperoxoate can be compared with other similar compounds, such as:

    Di-tert-butyl peroxide: Another strong oxidizing agent with similar applications but different reactivity and stability.

    Nonanedioic acid: The parent compound used in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, with different chemical properties and applications.

    tert-Butyl hydroperoxide: A precursor in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, also used as an oxidizing agent in various reactions.

This compound is unique due to its dual peroxy groups, which confer distinct reactivity and make it a valuable compound in both research and industrial applications.

Properties

CAS No.

16580-06-6

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

ditert-butyl nonanediperoxoate

InChI

InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3

InChI Key

VMRTVQZUEDMYNS-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C

Canonical SMILES

CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C

16580-06-6

Origin of Product

United States

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